molecular formula C18H15NO B2357884 N-(2-methylphenyl)naphthalene-1-carboxamide CAS No. 302901-22-0

N-(2-methylphenyl)naphthalene-1-carboxamide

Cat. No.: B2357884
CAS No.: 302901-22-0
M. Wt: 261.324
InChI Key: VHKFOVJCOUMBFJ-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative featuring a methyl substituent at the ortho position of the phenyl ring. Structural modifications, such as substituent type (e.g., halogens, methoxy, trifluoromethyl) and position (ortho, meta, para), significantly influence biological activity, solubility, and toxicity .

Properties

IUPAC Name

N-(2-methylphenyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-13-7-2-5-12-17(13)19-18(20)16-11-6-9-14-8-3-4-10-15(14)16/h2-12H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKFOVJCOUMBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(2-methylphenyl)naphthalene-1-carboxamide has been investigated for its potential therapeutic properties. Notably, studies have shown that related compounds in the naphthalene-1-carboxamide family exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds such as N-(3-methylphenyl)naphthalene-1-carboxamide have demonstrated higher efficacy against Mycobacterium avium subsp. paratuberculosis than traditional antibiotics like rifampicin and ciprofloxacin, suggesting a promising avenue for developing new antimycobacterial agents .
  • Anti-inflammatory Properties : Some naphthalene derivatives have been explored for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Cancer Therapeutics : The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research. Histone deacetylase inhibitors (HDACi) derived from naphthalene carboxamides are being studied for their role in cancer therapy, targeting abnormal cellular processes associated with tumor growth .

Agricultural Applications

Naphthalene derivatives, including this compound, have shown herbicidal activity. These compounds can inhibit photosynthetic electron transport in plants, thereby affecting growth and development. For example, studies have indicated that certain naphthalene carboxanilides can significantly inhibit photosynthetic processes in isolated spinach chloroplasts . This mechanism can be leveraged to develop effective herbicides.

Material Science

In material science, naphthalene derivatives are utilized in the development of advanced materials due to their unique chemical properties. Their ability to form stable complexes with various substrates makes them suitable for applications in coatings and polymers. The structural characteristics of this compound allow it to serve as a precursor for synthesizing more complex organic materials.

Case Study 1: Antimycobacterial Activity

A study involving a series of ring-substituted naphthalene-1-carboxanilides highlighted the significant antimycobacterial activity of these compounds. Among them, this compound was noted for its promising results against Mycobacterium avium, showing activity levels surpassing established antibiotics . The research emphasized the structure-activity relationship (SAR), indicating that modifications on the phenyl ring could enhance biological activity.

Case Study 2: Inhibition of Photosynthetic Electron Transport

Research into the herbicidal properties of naphthalene derivatives demonstrated that certain compounds could effectively inhibit photosynthetic electron transport in chloroplasts. The study revealed that this compound had significant inhibitory effects, providing insights into its potential as an herbicide . This work underscores the importance of understanding the molecular interactions at play and how they can be manipulated for agricultural benefits.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the growth of bacterial cells by interfering with essential cellular processes. In the case of photosynthetic electron transport inhibition, the compound likely binds to specific sites within the chloroplasts, disrupting the normal flow of electrons and thereby inhibiting photosynthesis.

Comparison with Similar Compounds

Substituent Position and Antimycobacterial Activity

The position of substituents on the phenyl ring critically impacts antimycobacterial efficacy. For example:

  • N-(3-Methylphenyl)naphthalene-1-carboxamide (3b) and N-(4-Methylphenyl)naphthalene-1-carboxamide (3c) demonstrated activity two-fold higher than rifampicin against Mycobacterium avium subsp. paratuberculosis .
  • In contrast, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) and N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) exhibited moderate antimycobacterial activity but required carbamate derivatization for enhanced efficacy .

However, methyl groups generally enhance lipophilicity, which correlates with improved membrane penetration in mycobacteria .

Substituent Type and Electronic Effects

Electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro, trifluoromethyl) groups modulate electronic properties:

  • N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7c) showed moderate photosynthetic electron transport (PET) inhibition (IC50 = 59 μmol/L), attributed to the electron-withdrawing trifluoromethyl group .
  • N-(3-Fluorophenyl)naphthalene-1-carboxamide (4b) displayed high antimycobacterial activity, suggesting fluorine’s electronegativity enhances target interactions .

The methyl group in N-(2-methylphenyl)naphthalene-1-carboxamide is electron-donating, which may favor interactions with hydrophobic pockets in bacterial enzymes but could reduce electronic stabilization compared to halogenated derivatives.

Solubility and Cytotoxicity

All naphthalene-1-carboxanilides exhibit poor aqueous solubility, limiting their bioavailability . Methyl substituents slightly improve lipophilicity but may exacerbate solubility issues. Cytotoxicity screening of active compounds (e.g., 3b, 3c, 4b) revealed negligible toxicity against human THP-1 cells, suggesting a favorable safety profile for methyl-substituted derivatives .

Comparative Data Table

Compound Name Substituent (Position) Antimycobacterial Activity (vs. Rifampicin) PET Inhibition (IC50, μmol/L) Solubility Cytotoxicity (THP-1)
This compound Methyl (ortho) Not reported Not tested Low Not reported
N-(3-Methylphenyl)naphthalene-1-carboxamide (3b) Methyl (meta) 2× higher Not tested Low Insignificant
N-(4-Methylphenyl)naphthalene-1-carboxamide (3c) Methyl (para) 2× higher Not tested Low Insignificant
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) Chloro (ortho) Moderate Not tested Low Insignificant
N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide (7c) CF3 (para) Not reported 59 Very low Not reported

Structure-Activity Relationships (SAR)

  • Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity, improving membrane penetration but reducing solubility .
  • Steric Effects : Ortho substituents (e.g., 2-methyl) may hinder molecular planarity and target binding compared to meta/para analogues .
  • Electronic Properties : Electron-withdrawing groups (e.g., CF3) enhance PET inhibition, while electron-donating groups (e.g., methyl) favor antimycobacterial activity .

Biological Activity

N-(2-methylphenyl)naphthalene-1-carboxamide is part of a broader class of naphthalene derivatives that have garnered attention for their biological activities, particularly in antimicrobial and photosynthesis inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Naphthalene Derivatives

Naphthalene derivatives, including carboxamides, are known for their diverse biological properties. They serve as important scaffolds in medicinal chemistry, with applications ranging from antimicrobial to anticancer activities. The specific compound this compound has shown promise in various biological assays, particularly against Mycobacterium species and in inhibiting photosynthetic electron transport.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene-1-carboxamides. For instance, a series of ring-substituted naphthalene-1-carboxanilides were evaluated for their activity against Mycobacterium avium subsp. paratuberculosis. Notably, compounds like this compound exhibited significant activity, outperforming traditional antibiotics such as rifampicin and ciprofloxacin by two- to three-fold .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundMIC (µmol/L)Comparison to Rifampicin
This compound0.52x higher
N-(4-methylphenyl)naphthalene-1-carboxamide0.253x higher
Rifampicin1.0-
Ciprofloxacin1.5-

Inhibition of Photosynthetic Electron Transport

Another significant aspect of the biological activity of this compound is its role in inhibiting photosynthetic electron transport (PET) in plant chloroplasts. This inhibition can disrupt the photosynthetic process, potentially impacting plant growth and metabolism.

In isolated spinach chloroplasts, the most active compounds demonstrated varying degrees of PET inhibition, with IC50 values indicating the concentration required to inhibit 50% of electron transport. For example, one study reported an IC50 value for a closely related compound (N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide) at 59 µmol/L .

Table 2: PET Inhibition Potency

CompoundIC50 (µmol/L)
This compoundTBD
N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide59
Control (No treatment)-

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the naphthalene core and substituents significantly influence biological activity. The lipophilicity and electronic properties of substituents are crucial determinants of both antimicrobial potency and PET inhibition .

Key Findings:

  • Lipophilicity : Higher lipophilicity often correlates with increased antimicrobial activity.
  • Electronic Properties : The electronic nature of substituents affects binding affinity to target sites within microbial cells or chloroplasts.

Case Studies

Several case studies have demonstrated the efficacy of naphthalene derivatives in clinical and environmental settings:

  • Antimycobacterial Screening : A study conducted on various naphthalene carboxamides indicated that those with specific substitutions showed enhanced activity against non-tuberculous mycobacteria (NTM), suggesting potential applications in treating infections caused by resistant strains .
  • Environmental Impact : The inhibition of PET suggests that these compounds could be utilized as herbicides or algicides, although further research is needed to assess their environmental safety and efficacy.

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